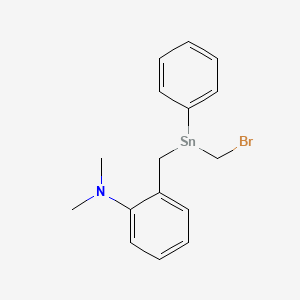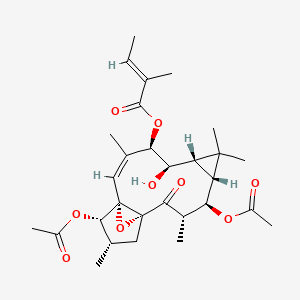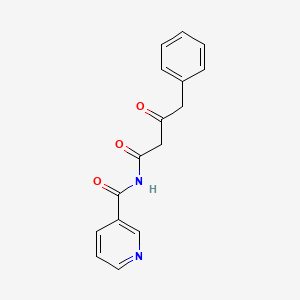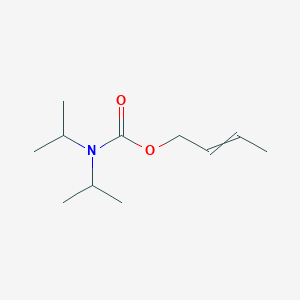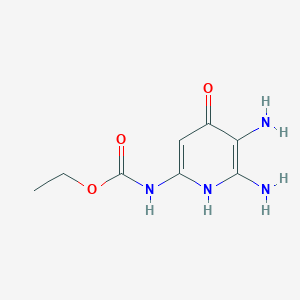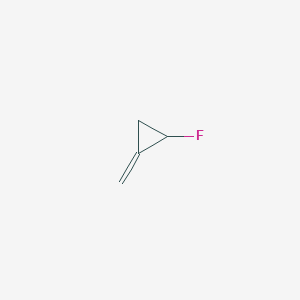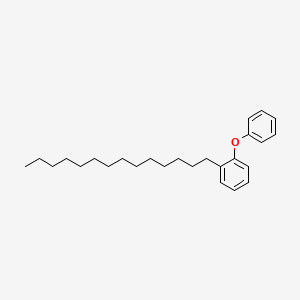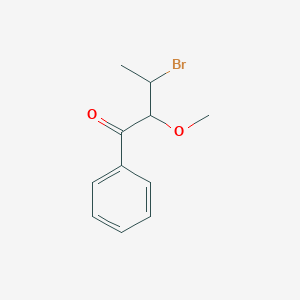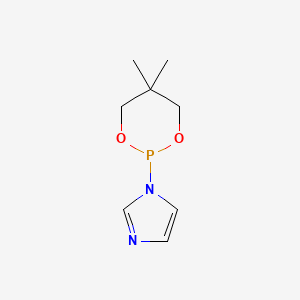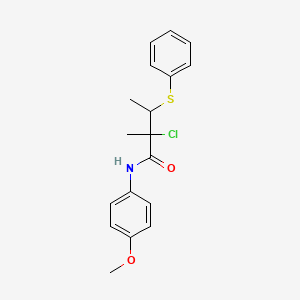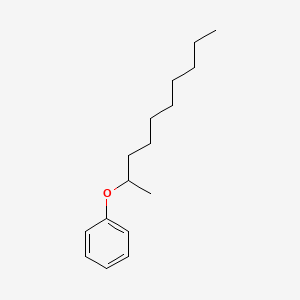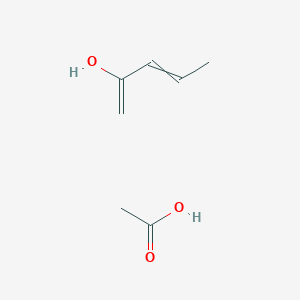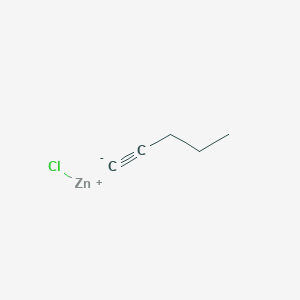![molecular formula C17H10BrNO2 B14410909 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one CAS No. 82071-23-6](/img/structure/B14410909.png)
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the phenoxazine core. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 10-methyl-5H-benzo[a]phenoxazin-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxazines with different functional groups.
Oxidation Reactions: Major products are quinone derivatives.
Reduction Reactions: Hydroxy derivatives are the primary products.
Applications De Recherche Scientifique
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its optoelectronic properties
Mécanisme D'action
The mechanism of action of 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorescence properties also make it useful for tracking molecular interactions and pathways in live cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
Uniqueness
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and DSSCs .
Propriétés
Numéro CAS |
82071-23-6 |
|---|---|
Formule moléculaire |
C17H10BrNO2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
6-bromo-10-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10BrNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3 |
Clé InChI |
HYOZVSKTUAAXRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


